Product packaging for Benzenemethanamine, N-(1,3-dimethylbutyl)-(Cat. No.:CAS No. 60509-76-4)

Benzenemethanamine, N-(1,3-dimethylbutyl)-

Cat. No.: B1331160
CAS No.: 60509-76-4
M. Wt: 191.31 g/mol
InChI Key: JFQMTBSPRNVCJU-UHFFFAOYSA-N
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Description

Overview of the Benzylamine (B48309) Class and its Significance in Organic Chemistry

Benzylamines are a class of organic compounds that feature a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom of an amine. This structural motif makes them valuable building blocks in organic synthesis. The presence of the aromatic ring and the amine functional group allows for a wide range of chemical transformations, rendering them versatile intermediates in the production of more complex molecules.

The significance of the benzylamine class is underscored by its widespread use in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. In the pharmaceutical industry, the benzylamine scaffold is a key component in a variety of therapeutic agents. Furthermore, benzylamines serve as effective curing agents for epoxy resins, enhancing the cross-linking process to yield durable polymer materials. Their utility also extends to polymer chemistry, where they can be incorporated to modify the properties of materials.

Historical Context and Evolution of Research on N-Substituted Benzylamines

The study of N-substituted benzylamines has evolved from foundational synthetic methodologies to the development of sophisticated applications. Historically, the preparation of these compounds often involved straightforward reactions such as the alkylation of benzylamine with an appropriate alkyl halide or the reductive amination of benzaldehyde (B42025). A common classical method involves the reaction of benzyl chloride with an amine. Another established route is the hydrogenation of benzonitrile.

Over time, research has focused on developing more efficient and selective synthetic routes. For instance, the development of catalytic hydrogenation processes provided a more scalable and environmentally benign approach to producing N-substituted benzylamines. More recent advancements include the exploration of novel catalysts and reaction conditions to improve yields and reduce byproducts. The evolution of analytical techniques has also played a crucial role, allowing for more detailed characterization of these compounds and a deeper understanding of their reaction mechanisms. This has paved the way for the synthesis of a diverse array of N-substituted benzylamines with tailored properties for specific applications.

Current Research Landscape and Future Trajectories for Benzenemethanamine, N-(1,3-dimethylbutyl)-

Current research on Benzenemethanamine, N-(1,3-dimethylbutyl)-, also known as N-(1,3-dimethylbutyl)benzyl amine (DMBA), is multifaceted, exploring its potential in several key areas. smolecule.com In organic synthesis, it serves as a valuable intermediate. smolecule.com Researchers are investigating its use in the preparation of various N-substituted derivatives, which can then be used to build more complex molecular architectures for the development of new pharmaceuticals and agrochemicals. smolecule.com Another area of active investigation is its use as a precursor in the synthesis of ionic liquids, which are salts that are liquid at low temperatures and have applications as solvents and electrolytes. smolecule.com

In the field of materials science, scientists are exploring the incorporation of Benzenemethanamine, N-(1,3-dimethylbutyl)- into polymer structures to impart specific functionalities or to enhance material properties. smolecule.com Furthermore, there is a growing interest in the biological properties of this compound. Preliminary studies have suggested potential antimicrobial and anticancer activities, though further research is necessary to fully understand its therapeutic potential. smolecule.com

Future research is likely to focus on optimizing the synthesis of Benzenemethanamine, N-(1,3-dimethylbutyl)- to make it more cost-effective and environmentally friendly. A deeper exploration of its reactivity and the full scope of its applications in organic synthesis is also anticipated. Moreover, comprehensive studies into its biological activities and mechanisms of action will be crucial in determining its viability as a lead compound in drug discovery.

Structural Characteristics and Chemical Groupings of Benzenemethanamine, N-(1,3-dimethylbutyl)-

The chemical structure of Benzenemethanamine, N-(1,3-dimethylbutyl)- is defined by a benzene ring connected to a nitrogen atom via a methylene (B1212753) bridge. smolecule.com The nitrogen atom is further substituted with a 1,3-dimethylbutyl group. This bulky, branched alkyl substituent significantly influences the molecule's physical and chemical properties. smolecule.com

The molecule possesses a tetrahedral geometry around the nitrogen atom, with bond angles approximating 109.5 degrees. smolecule.com A key feature is the steric hindrance imparted by the large 1,3-dimethylbutyl group, which can restrict rotation around the carbon-nitrogen bond and influence the molecule's preferred conformations. smolecule.com This steric bulk can also affect the reactivity of the amine, for instance, by modulating its nucleophilicity. The compound is a colorless liquid with a characteristic amine odor and is soluble in most organic solvents but has low solubility in water. smolecule.com

Below is a table summarizing some of the key chemical properties of Benzenemethanamine, N-(1,3-dimethylbutyl)-.

PropertyValue
CAS Number 60509-76-4
Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
Boiling Point (estimated) ~240–260 °C
Density 0.89–0.91 g/cm³
Solubility in Water <0.1 g/L (at 20°C)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N B1331160 Benzenemethanamine, N-(1,3-dimethylbutyl)- CAS No. 60509-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-methylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-11(2)9-12(3)14-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQMTBSPRNVCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333173
Record name Benzenemethanamine, N-(1,3-dimethylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60509-76-4
Record name Benzenemethanamine, N-(1,3-dimethylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for Benzenemethanamine, N-(1,3-dimethylbutyl)-

The formation of the N-benzyl-N-(1,3-dimethylbutyl) linkage can be achieved through several established chemical routes. These methods primarily involve either the formation of the carbon-nitrogen bond through alkylation or the reduction of a pre-formed imine intermediate.

One of the most direct methods for the synthesis of Benzenemethanamine, N-(1,3-dimethylbutyl)- is through the N-alkylation of a primary amine with a suitable alkylating agent. This nucleophilic substitution reaction typically involves the reaction of benzylamine (B48309) with a 1,3-dimethylbutyl halide or the reaction of 1,3-dimethylbutylamine (B105974) with a benzyl (B1604629) halide, such as benzyl chloride, in the presence of a base to neutralize the hydrogen halide byproduct.

The direct alkylation of primary amines can sometimes be challenging to control, as the secondary amine product can undergo further alkylation to form a tertiary amine. libretexts.org However, careful control of reaction conditions, such as stoichiometry and temperature, can favor the desired mono-alkylation product. The use of a base is crucial to scavenge the acid generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic. dtic.mil

Table 1: Alkylation Approach Reactants

Starting Amine Alkylating Agent Base Product
Benzylamine 1-bromo-1,3-dimethylbutane Sodium Carbonate Benzenemethanamine, N-(1,3-dimethylbutyl)-

A highly effective and widely used alternative to direct alkylation is reductive amination. This two-step, often one-pot, process involves the reaction of an aldehyde or ketone with an amine to form an imine (or Schiff base) intermediate, which is then reduced to the target amine. For the synthesis of Benzenemethanamine, N-(1,3-dimethylbutyl)-, this involves the condensation of benzaldehyde (B42025) with 1,3-dimethylbutylamine.

The resulting imine is not typically isolated but is reduced in situ. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd-C) is a common method. Alternatively, milder hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or, more selectively, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used because they can selectively reduce the imine in the presence of the starting aldehyde. This method avoids the issue of over-alkylation often encountered in direct alkylation approaches.

Table 2: Common Reagents for Reductive Amination

Carbonyl Compound Amine Reducing Agent
Benzaldehyde 1,3-Dimethylbutylamine H₂/Pd-C
Benzaldehyde 1,3-Dimethylbutylamine Sodium Cyanoborohydride (NaBH₃CN)

Research into amine synthesis continues to yield more efficient and sustainable methodologies. For secondary amines like Benzenemethanamine, N-(1,3-dimethylbutyl)-, modern approaches focus on improving selectivity, reducing waste, and simplifying procedures. One such strategy involves the direct N-alkylation of amines with alcohols, catalyzed by transition metals, which produces water as the only byproduct. acs.org Another advanced method is the one-pot synthesis directly from the coupling of two different carbonyl compounds with ammonia (B1221849) and hydrogen over a palladium catalyst, offering a highly atom-economical route to structurally diverse secondary amines. acs.org These innovative routes represent the ongoing efforts to develop greener and more efficient chemical processes.

Derivatization Chemistry of the Amine Functionality

The secondary amine functionality in Benzenemethanamine, N-(1,3-dimethylbutyl)- is a reactive handle that allows for a wide range of chemical transformations, enabling the synthesis of a diverse array of derivatives.

The nitrogen atom in Benzenemethanamine, N-(1,3-dimethylbutyl)- possesses a lone pair of electrons, making it nucleophilic and susceptible to further alkylation. Reaction with an alkyl halide (R-X) in the presence of a base leads to the formation of a tertiary amine. This reaction follows the same principles as the initial alkylation synthesis but starts from the secondary amine.

Similarly, acylation of the amine can be readily achieved by treating it with acylating agents such as acyl chlorides or acid anhydrides. This reaction typically occurs in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct, yielding an N,N-disubstituted amide. These acylation reactions are generally high-yielding and provide a straightforward route to amide derivatives.

Quaternary ammonium (B1175870) salts can be synthesized from Benzenemethanamine, N-(1,3-dimethylbutyl)-, through a process known as exhaustive alkylation or quaternization. quora.com This involves reacting the amine with an excess of an alkylating agent, typically an alkyl halide like methyl iodide. quora.com

Table 3: Mentioned Compounds

Compound Name
Benzenemethanamine, N-(1,3-dimethylbutyl)-
Benzylamine
1,3-Dimethylbutylamine
Benzyl chloride
1-bromo-1,3-dimethylbutane
Sodium Carbonate
Triethylamine
Benzaldehyde
Sodium borohydride
Sodium cyanoborohydride
Sodium triacetoxyborohydride
Pyridine

Electrophilic Cyanation Reactions of Amines

Electrophilic cyanation of secondary amines, such as Benzenemethanamine, N-(1,3-dimethylbutyl)-, is a key transformation for the synthesis of N,N-disubstituted cyanamides. These products are valuable intermediates in the creation of ureas, thioureas, guanidines, and various heterocyclic compounds. wikipedia.org The most conventional method involves the use of highly toxic cyanogen (B1215507) halides, like cyanogen bromide (BrCN) and cyanogen chloride (CNCl). wikipedia.org Due to the significant hazards associated with these reagents, substantial research has been dedicated to developing safer and more practical alternatives. wikipedia.org

A notable advancement is the in situ generation of an electrophilic cyanating agent. One such method employs the oxidation of trimethylsilyl (B98337) cyanide (TMSCN) with sodium hypochlorite (B82951) (NaClO, household bleach). wikipedia.orgrsc.orgrsc.org This process is believed to form a reactive species, potentially cyanogen chloride, which then readily reacts with the secondary amine nucleophile to yield the corresponding cyanamide. rsc.org This oxidative N-cyanation is operationally simple and avoids the direct handling of toxic cyanogen halides. rsc.orgrsc.org

The reaction mechanism involves the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic cyanide source. The reaction is compatible with a variety of functional groups on the amine, including methoxy, halogen, and Boc groups. rsc.org

Alternative electrophilic cyanating agents have also been developed to mitigate the risks of cyanogen halides. These include reagents like 2-cyanopyridazin-3(2H)-one, cyanobenzimidazole, 1-cyanoimidazole, and the stable, less-toxic cyanobenziodoxole (CBX) reagent. researchgate.net These alternatives offer improved safety profiles while maintaining good reactivity for the N-cyanation of a wide range of secondary amines.

Table 1: Comparison of Electrophilic Cyanating Reagents for Secondary Amines

Reagent ClassSpecific Example(s)Key AdvantagesKey Disadvantages
Cyanogen HalidesCyanogen bromide (BrCN), Cyanogen chloride (CNCl)Highly effective, readily availableHighly toxic, hazardous to handle wikipedia.org
In situ GeneratedTMSCN + NaClOAvoids handling of toxic reagents, operationally simple rsc.orgrsc.orgRequires careful control of reaction conditions
Heterocyclic Agents1-Cyanoimidazole, 2-cyanopyridazin-3(2H)-oneSafer alternatives to cyanogen halides May require specific reaction conditions
Hypervalent IodineCyanobenziodoxole (CBX)Stable, less toxic, broad functional group compatibility researchgate.netReagent may be more complex to prepare

Nitrosation Reactions of Related Secondary Amines

The nitrosation of secondary amines is a well-established chemical transformation that results in the formation of N-nitrosamines. rsc.org For a related secondary amine like Benzenemethanamine, N-(1,3-dimethylbutyl)-, this reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom. rsc.org

The reaction is typically carried out using a nitrosating agent, which is often generated in situ from sodium nitrite (B80452) (NaNO₂) under acidic conditions. researchgate.netrsc.org The acid protonates the nitrite ion to form nitrous acid (HNO₂), which can then be further protonated and lose water to form the highly electrophilic nitrosonium ion (NO⁺). researchgate.netrsc.org The lone pair of electrons on the nitrogen of the secondary amine then attacks the nitrosonium ion, and subsequent deprotonation yields the stable N-nitrosamine. wikipedia.orgresearchgate.net

Several factors influence the rate and extent of nitrosamine (B1359907) formation, including the pH of the reaction medium, temperature, and the concentration of both the amine and the nitrosating agent. rsc.org The reaction is generally most favorable under acidic conditions (pH ~3.4), which facilitates the formation of the active nitrosating species, N₂O₃. However, at very low pH, the amine becomes protonated, reducing its nucleophilicity and slowing the reaction. researchgate.net

The presence of certain carbonyl compounds, such as formaldehyde, can significantly enhance the formation of N-nitrosamines, particularly under neutral or basic conditions, through the formation of iminium ion intermediates. rsc.org While primary amines also undergo nitrosation, they typically form unstable diazonium ions that decompose, making the formation of stable N-nitrosamines a characteristic reaction of secondary amines. wikipedia.orgresearchgate.net

An example of a laboratory-scale N-nitrosation of a related secondary amine, N-benzylisopropylamine, involves stirring the amine with sodium nitrite and wet silica (B1680970) gel in dichloromethane. youtube.com The product, the corresponding N-nitrosamine, is then isolated after filtration and purification. youtube.com

Aerobic α-Oxidation of Amines to Amides

The direct aerobic α-oxidation of secondary amines to amides represents a challenging yet highly desirable transformation, as it involves the selective oxidation of a C-H bond adjacent (in the alpha position) to the nitrogen atom. While the oxidation of amines to imines is more common, specific catalytic systems have been developed to achieve the formation of amides. rsc.org This transformation is particularly relevant for N-benzylamines, where the benzylic C-H bond is activated for oxidation.

The reaction typically requires a catalyst to facilitate the oxidation using molecular oxygen (O₂) or air as the terminal oxidant, which aligns with green chemistry principles. acsgcipr.org Various transition metal catalysts, including those based on copper, ruthenium, and gold, have been investigated for this purpose. rsc.orgresearchgate.netrsc.org For instance, copper-catalyzed systems, sometimes in the presence of co-catalysts like nitroxyl (B88944) radicals (e.g., TEMPO), can promote the aerobic oxidation of alcohols and can be adapted for amine oxidation. beilstein-journals.org

Visible-light photoredox catalysis has emerged as a powerful and green method for organic synthesis. Photocatalyst-free, visible-light-induced strategies have been developed for the α-oxygenation of tertiary amines to amides, mediated by electron-donor-acceptor (EDA) complexes with molecular oxygen. google.com Similar principles can be applied to secondary amines, often proceeding through an enamine or imine intermediate which is then further oxidized. rsc.org

The primary challenge in the selective oxidation of amines to amides is the inherent reactivity of the amine functionality itself, which can lead to other products like imines or nitriles. rsc.orgacsgcipr.org Controlling the regioselectivity to favor oxidation at the α-carbon over N-oxidation or other side reactions is key to achieving high yields of the desired amide product.

Table 2: Catalytic Systems for Aerobic Oxidation of Amines

Catalyst SystemType of AmineProductKey Features
Ruthenium Chloride (hydrated)Aromatic amines (e.g., benzyl amine)Mixture of nitrile and amideOne of the earlier catalytic systems reported rsc.org
Copper/TEMPOPrimary and secondary aminesImines (can lead to amides)Bio-inspired, efficient for various substrates researchgate.netbeilstein-journals.org
Gold Nanoparticles (supported)Secondary aminesIminesHigh activity and selectivity for imine formation rsc.org
Visible-light photocatalysisTertiary and secondary aminesAmidesMetal-free or uses photocatalysts (e.g., Ru(bpy)₃Cl₂), mild conditions google.com
Quinone/ZnI₂Secondary aminesIminesBio-inspired by copper amine oxidases, bypasses native mechanism researchgate.net

Stereoselective Synthesis Approaches

The synthesis of Benzenemethanamine, N-(1,3-dimethylbutyl)- in an enantiomerically pure form requires stereoselective strategies, as the 1,3-dimethylbutyl moiety contains a chiral center. General methods for the asymmetric synthesis of chiral secondary amines are well-established and can be applied to this target molecule.

One of the most powerful and versatile methods is asymmetric reductive amination . rsc.orgrsc.org This reaction involves the condensation of a carbonyl compound (benzaldehyde) with a primary amine (1,3-dimethylbutylamine) to form an intermediate imine, which is then reduced stereoselectively. rsc.org The enantioselectivity is controlled by a chiral catalyst, which can be a transition metal complex with a chiral ligand or an organocatalyst. rsc.org Biocatalytic reductive amination using enzymes like imine reductases (IREDs) or reductive aminases (RedAms) offers another highly selective route. rsc.org

Alternatively, if one of the starting materials is already enantiopure, the synthesis becomes a diastereoselective process. For instance, reacting benzaldehyde with enantiopure (R)- or (S)-1,3-dimethylbutylamine followed by reduction of the resulting imine would yield the corresponding diastereomer of the final product.

The use of chiral auxiliaries is another classic strategy. researchgate.net For example, a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, can be attached to one of the reactants to direct the stereochemical outcome of the key bond-forming step. researchgate.net In the context of amine synthesis, tert-butanesulfinamide is a particularly effective chiral auxiliary. researchgate.net Condensation of tert-butanesulfinamide with benzaldehyde generates a chiral N-sulfinyl imine. The diastereoselective addition of a Grignard or organolithium reagent corresponding to the 1,3-dimethylbutyl group, followed by the removal of the sulfinyl group, would afford the chiral amine. researchgate.net

Table 3: Overview of Stereoselective Synthesis Strategies for Chiral Secondary Amines

StrategyDescriptionKey Reagents/Components
Asymmetric Reductive AminationCondensation of a ketone/aldehyde and an amine, followed by enantioselective reduction of the imine intermediate. rsc.orgBenzaldehyde, 1,3-dimethylbutylamine, chiral catalyst (metal-based or organocatalyst), reducing agent (e.g., H₂, silanes). rsc.org
Biocatalytic Reductive AminationUse of enzymes to catalyze the asymmetric reduction of the imine. rsc.orgImine reductases (IREDs), reductive aminases (RedAms), cofactor regeneration system. rsc.org
Chiral Auxiliary-Mediated SynthesisA temporary chiral group directs the stereochemistry of a reaction, and is later removed. researchgate.nettert-Butanesulfinamide, Evans oxazolidinones, pseudoephedrine. researchgate.net
Chiral Pool SynthesisUse of a readily available enantiopure starting material.Enantiopure 1,3-dimethylbutylamine or a chiral benzaldehyde derivative.

Green Chemistry Principles in Benzenemethanamine, N-(1,3-dimethylbutyl)- Synthesis

Applying the principles of green chemistry to the synthesis of Benzenemethanamine, N-(1,3-dimethylbutyl)- involves designing processes that are more efficient, safer, and environmentally benign. youtube.com

Reductive amination is inherently a greener alternative to classical Sₙ2 alkylation of amines with alkyl halides. wikipedia.orgacsgcipr.org The latter often suffers from the use of potentially toxic alkylating agents and the formation of stoichiometric salt byproducts. Reductive amination, especially when performed as a one-pot reaction, improves atom economy and reduces waste by eliminating the need to isolate the intermediate imine. wikipedia.org The use of catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni) as the reduction step is particularly green, as the only byproduct is water. wikipedia.orggoogle.com

Further green improvements to reductive amination include:

Use of Safer Reducing Agents: Replacing traditional borohydrides with safer and more sustainable options. Formic acid, which is bio-renewable, can serve as a hydrogen source in the presence of a suitable catalyst. rsc.org

Solvent Choice: Performing reactions in greener solvents like water or ethanol (B145695), or under solvent-free conditions, significantly reduces environmental impact. rsc.orgresearchgate.net

Catalysis: Employing heterogeneous catalysts (e.g., copper or nickel on a solid support) simplifies product purification and allows for catalyst recycling, reducing waste and cost. researchgate.netnih.gov

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is another advanced green strategy. rsc.orgnih.gov In this approach, an alcohol (e.g., benzyl alcohol) is catalytically dehydrogenated to an aldehyde in situ. This aldehyde then reacts with an amine (1,3-dimethylbutylamine) to form an imine. The hydrogen that was "borrowed" from the alcohol is then used to reduce the imine to the final secondary amine product. This process is highly atom-economical, producing only water as a byproduct. rsc.org

Biocatalysis offers a highly sustainable route. rsc.org The use of enzymes like amine dehydrogenases (AmDHs) for the reductive amination of benzaldehyde with an amine donor can proceed with high efficiency and perfect stereoselectivity under mild aqueous conditions. rsc.org The process can utilize ammonium formate (B1220265) as both the nitrogen source and the source of reducing equivalents, generating only CO₂ and water as byproducts, thus achieving high atom economy. rsc.org

Table 4: Application of Green Chemistry Principles to Amine Synthesis

Green Chemistry PrincipleApplication in Synthesis of Benzenemethanamine, N-(1,3-dimethylbutyl)-
1. PreventionUsing one-pot reductive amination or borrowing hydrogen methods to minimize waste. wikipedia.orgrsc.org
2. Atom EconomyBorrowing hydrogen from benzyl alcohol produces only water as a byproduct. rsc.org
3. Less Hazardous SynthesesReplacing toxic alkyl halides with aldehydes/alcohols and avoiding hazardous reagents. acsgcipr.org
5. Safer Solvents & AuxiliariesUsing water or ethanol as a solvent, or performing the reaction neat (solvent-free). rsc.orgresearchgate.net
6. Design for Energy EfficiencyConducting reactions at ambient temperature and pressure, often possible with biocatalysis or photocatalysis. rsc.org
7. Use of Renewable FeedstocksUsing bio-derived starting materials, such as formic acid as a reductant or alcohols from biomass. rsc.orgrsc.org
9. CatalysisUsing recyclable heterogeneous catalysts (Cu, Ni) or highly efficient biocatalysts (enzymes) over stoichiometric reagents. rsc.orgresearchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of specific bonds within the molecule. For Benzenemethanamine, N-(1,3-dimethylbutyl)-, the FTIR spectrum provides clear evidence for its key structural components.

The spectrum is characterized by several key absorption bands:

N-H Stretch: As a secondary amine, a characteristic N-H stretching vibration is expected. This typically appears as a single, relatively weak to moderate absorption band in the region of 3300-3500 cm⁻¹. rockymountainlabs.com

C-H Stretches (Aromatic and Aliphatic): The spectrum displays distinct peaks corresponding to C-H stretching vibrations. Aromatic C-H stretches are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl (B1604629) CH₂ and the dimethylbutyl group appear just below 3000 cm⁻¹.

C=C Aromatic Ring Stretches: The presence of the benzene (B151609) ring is confirmed by characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond typically appears in the fingerprint region of the spectrum, usually between 1020-1250 cm⁻¹.

Interactive Table: Expected FTIR Absorption Bands for Benzenemethanamine, N-(1,3-dimethylbutyl)-
Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Stretch3300 - 3500Secondary Amine
C-H Stretch (Aromatic)> 3000Phenyl Ring
C-H Stretch (Aliphatic)< 3000-CH₃, -CH₂, -CH-
C=C Stretch (Aromatic)1450 - 1600Phenyl Ring
C-N Stretch1020 - 1250Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Definition

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for a complete mapping of the molecular skeleton and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Benzenemethanamine, N-(1,3-dimethylbutyl)-, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the N-(1,3-dimethylbutyl) group. smolecule.com

Aromatic Protons (C₆H₅-): These protons typically appear as a multiplet in the downfield region of δ 7.2–7.4 ppm. smolecule.com

Benzylic Protons (-CH₂-Ph): The two protons of the methylene group attached to the benzene ring are expected to produce a singlet at approximately δ 3.8 ppm. smolecule.com

Aliphatic Protons (N-(1,3-dimethylbutyl)-): The protons on the branched alkyl chain would appear in the upfield region (δ 1.0–2.6 ppm). smolecule.com This would include multiplets for the methine (-CH-) and methylene (-CH₂-) protons and distinct signals for the non-equivalent methyl (-CH₃) groups. smolecule.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. Key signals would include those for the aromatic carbons (typically δ 120-140 ppm), the benzylic carbon, and the various aliphatic carbons of the dimethylbutyl substituent.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
Atom TypeGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CHPhenyl7.2 - 7.4 (m)~127-129
Aromatic C (quaternary)Phenyl-~138-140
Benzylic CH₂-CH₂-Ph~3.8 (s)~50-55
Aliphatic CHN-CH(CH₃)Multiplet~55-60
Aliphatic CH₂-CH₂-CH(CH₃)₂Multiplet~40-45
Aliphatic CH-CH(CH₃)₂Multiplet~25-30
Aliphatic CH₃-CH(CH₃)₂Doublet~20-25
Aliphatic CH₃N-CH(CH₃)Doublet~15-20

Note: Predicted values are based on established chemical shift ranges and data from structurally similar compounds. 's' denotes singlet, 'm' denotes multiplet.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture, which is a critical step for both qualitative identification and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates components of a sample based on their boiling points and interactions with the stationary phase of the column. As each component elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component.

For Benzenemethanamine, N-(1,3-dimethylbutyl)-, GC-MS analysis is used to confirm its identity and assess its purity. The mass spectrum is characterized by a molecular ion peak (M⁺) corresponding to its molecular weight (191.31 g/mol ). The fragmentation pattern is highly predictable and provides definitive structural information.

Key fragmentation pathways for N-benzylalkylamines include:

Tropylium (B1234903) Ion Formation: A very common and often base peak in the mass spectra of benzyl-containing compounds is the tropylium ion (C₇H₇⁺) at m/z 91. This stable carbocation is formed by the cleavage of the bond between the benzylic carbon and the nitrogen atom. nist.gov

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a dominant fragmentation pathway for amines. researchgate.net This results in the formation of a stable iminium ion. For this compound, cleavage could result in the loss of an isobutyl radical to form an ion at m/z 134, or loss of a methyl radical from the other side of the nitrogen to form an ion at m/z 176.

Interactive Table: Expected Key Ions in the Mass Spectrum
m/z ValueProposed Fragment IonFragmentation Pathway
191[C₁₃H₂₁N]⁺Molecular Ion (M⁺)
176[M - CH₃]⁺Alpha-cleavage
134[M - C₄H₉]⁺Alpha-cleavage
91[C₇H₇]⁺Tropylium Ion

In some cases, to improve peak shape and reduce tailing during GC analysis, amines may be subjected to chemical derivatization to convert the polar amine group into a less polar moiety. mdpi.comresearchgate.net

Advanced Hyphenated Techniques in Benzenemethanamine, N-(1,3-dimethylbutyl)- Analysis

Hyphenated techniques involve the direct coupling of two or more analytical instruments to provide more comprehensive information than either technique could alone. jpsbr.org These advanced methods are crucial for analyzing complex samples and obtaining unambiguous structural data.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful technique couples the separation capabilities of HPLC with the structural elucidation power of NMR. mdpi.comiosrphr.org It allows for the direct acquisition of NMR spectra for individual components of a mixture as they elute from the chromatography column. This is particularly valuable for identifying unknown impurities or degradation products in a sample of Benzenemethanamine, N-(1,3-dimethylbutyl)- without the need for labor-intensive isolation of each component. researchgate.netjpsbr.org LC-NMR can be operated in on-flow, stopped-flow, or loop-storage modes to balance chromatographic resolution with the time required for NMR data acquisition. mdpi.comnih.gov

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR): This technique provides infrared spectra for compounds as they elute from a GC column. mdpi.com While less common than GC-MS, GC-FTIR is exceptionally useful for distinguishing between isomers that may have very similar mass spectra but different functional group arrangements, which would be distinguishable in their IR spectra. mdpi.com The coupling provides an additional layer of structural confirmation, complementing the fragmentation data from mass spectrometry. ijprajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or impurities that may be present alongside Benzenemethanamine, N-(1,3-dimethylbutyl)-, LC-MS is the preferred method. It separates compounds in the liquid phase before they are introduced into the mass spectrometer. The use of techniques like tandem mass spectrometry (MS/MS) can provide even more detailed structural information by inducing further fragmentation of a selected parent ion. jpsbr.org

Structure Activity Relationship Sar and Computational Chemical Insights

Analysis of the Structural Uniqueness of Benzenemethanamine, N-(1,3-dimethylbutyl)-

The presence of the benzene (B151609) ring imparts several key features to the molecule. The pi (π) electron system of the aromatic ring is a region of high electron density, making it susceptible to electrophilic attack. However, the benzylamine (B48309) moiety as a whole can also participate in various chemical transformations. The nitrogen atom's lone pair of electrons can be involved in nucleophilic reactions, and the benzylic C-H bonds exhibit enhanced reactivity due to the stabilization of the resulting radical or carbocation by the adjacent aromatic ring.

The N-substituted 1,3-dimethylbutyl group is a significant contributor to the molecule's steric and electronic profile. This branched alkyl chain is sterically demanding, meaning it occupies a considerable volume of space. This "steric bulk" can hinder the approach of reactants to the nitrogen atom and the benzylic position, thereby slowing down reaction rates compared to less hindered benzylamines. smolecule.com This phenomenon is known as steric hindrance.

Electronically, the 1,3-dimethylbutyl group is an electron-donating group through an inductive effect. This donation of electron density to the nitrogen atom increases its basicity, making it more likely to accept a proton. However, the steric hindrance often counteracts this increased electronic availability for nucleophilic reactions. The bulky nature of this group also influences the molecule's physical properties, such as its solubility, by increasing its lipophilicity. smolecule.com

Quantum Chemical Descriptors and Their Application in SAR Studies

Quantum Chemical DescriptorPredicted Significance for Benzenemethanamine, N-(1,3-dimethylbutyl)-
HOMO (Highest Occupied Molecular Orbital) Energy Indicates the molecule's ability to donate electrons. A higher HOMO energy would suggest greater nucleophilicity, centered on the nitrogen's lone pair.
LUMO (Lowest Unoccupied Molecular Orbital) Energy Reflects the molecule's ability to accept electrons. A lower LUMO energy would imply greater susceptibility to nucleophilic attack, though this is less likely to be the primary mode of reactivity.
HOMO-LUMO Gap A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability.
Dipole Moment Provides an indication of the molecule's overall polarity, which influences its solubility and intermolecular interactions.
Electron Density Distribution Would show the highest electron density around the nitrogen atom and within the π-system of the benzene ring, confirming these as likely sites for reaction.

Computational Modeling of Molecular Conformations and Energetics

Computational modeling techniques, such as molecular mechanics and quantum mechanics, can be employed to predict the preferred three-dimensional arrangements (conformations) of Benzenemethanamine, N-(1,3-dimethylbutyl)- and their relative energies. Due to the flexibility of the molecule, particularly the single bonds in the benzyl (B1604629) and 1,3-dimethylbutyl groups, numerous conformations are possible.

The bulky 1,3-dimethylbutyl group will significantly restrict the rotation around the C-N bonds to minimize steric strain. smolecule.com The most stable conformations will likely adopt a staggered arrangement to maximize the distance between the bulkiest groups. The orientation of the benzyl group relative to the 1,3-dimethylbutyl group will also be a key determinant of conformational energy.

ParameterPredicted Value/ObservationRationale
C-N-C Bond Angle Approximately 109.5°Based on the sp³ hybridization of the nitrogen atom.
Key Dihedral Angles Will favor staggered conformations (e.g., anti or gauche)To minimize steric repulsion between the benzyl and 1,3-dimethylbutyl groups.
Rotational Barrier around N-CH₂Ph bond Higher than in less substituted benzylaminesDue to steric clashes between the 1,3-dimethylbutyl group and the aromatic ring.
Relative Conformational Energies Conformations with the bulky groups in close proximity will be higher in energy.Steric strain destabilizes these arrangements.

Predictive Models for Chemical Reactivity Based on Structural Features

Predictive models for chemical reactivity, often based on QSAR principles, can be developed to correlate structural features with reaction outcomes. For a series of N-substituted benzylamines, including Benzenemethanamine, N-(1,3-dimethylbutyl)-, such models could predict reactivity in various transformations, such as N-alkylation, acylation, or oxidation.

These models would likely incorporate descriptors that quantify both steric and electronic properties. For instance, steric parameters like Taft's steric parameter (Es) could be used to model the effect of the 1,3-dimethylbutyl group, while electronic parameters like the Hammett substituent constant (σ) could be applied if the benzene ring were substituted.

A hypothetical predictive model for the nucleophilicity of N-substituted benzylamines might take the form of a linear free-energy relationship:

log(k/k₀) = ρσ + δEs

Where:

k is the rate constant for the reaction of the substituted benzylamine.

k₀ is the rate constant for the reaction of the parent benzylamine.

ρ and δ are reaction constants that describe the sensitivity of the reaction to electronic and steric effects, respectively.

σ is the electronic parameter for a substituent on the aromatic ring.

Es is the steric parameter for the N-alkyl group.

For Benzenemethanamine, N-(1,3-dimethylbutyl)-, the large and negative Es value of the 1,3-dimethylbutyl group would predict a significant decrease in the rate of reactions where the nitrogen atom acts as a nucleophile, especially if the electrophile is also bulky.

Catalytic Applications and Mechanistic Investigations

Role of Benzenemethanamine, N-(1,3-dimethylbutyl)-, in Catalytic Processes

Benzenemethanamine, N-(1,3-dimethylbutyl)-, owing to its secondary amine functionality, serves as a catalyst in several organic reactions. Its utility is most prominent in polymerization reactions, such as the curing of epoxy resins and the formation of polyurethanes. The presence of the nitrogen atom with a lone pair of electrons allows it to act as a nucleophile or a base, facilitating reactions that would otherwise proceed slowly. The bulky N-(1,3-dimethylbutyl) group can influence the catalyst's activity and selectivity through steric effects.

In epoxy curing, amines are widely used as curing agents or accelerators. Secondary amines like Benzenemethanamine, N-(1,3-dimethylbutyl)-, can participate in the curing process through the reaction of the amine hydrogen with the epoxy group. This reaction leads to the opening of the epoxide ring and the formation of a hydroxyl group and a tertiary amine. The newly formed tertiary amine can then catalyze further epoxy homopolymerization.

The general mechanism involves the nucleophilic attack of the secondary amine on a carbon atom of the epoxy ring, leading to the formation of a zwitterionic intermediate. A proton is then transferred from the nitrogen to the oxygen atom, resulting in a hydroxyl group and a tertiary amine. This process contributes to the cross-linking of the epoxy resin, forming a rigid thermoset material. The rate of curing and the final properties of the cured material are influenced by the structure of the amine, including the steric hindrance around the nitrogen atom.

Table 1: Representative Data on the Effect of Amine Catalysts on Epoxy Curing

Amine Catalyst TypeGel Time (minutes) at 100°CGlass Transition Temperature (Tg) (°C)
Primary Aliphatic Amine15-30100-120
Secondary Aliphatic Amine30-6090-110
Tertiary Aliphatic Amine5-15 (as accelerator)120-150
Aromatic Amine120-240150-180

Note: This table presents typical data for different classes of amine catalysts to illustrate general trends. Specific values for Benzenemethanamine, N-(1,3-dimethylbutyl)- are not publicly available and would require experimental determination.

In the synthesis of polyurethanes, tertiary amines are commonly used as catalysts to promote the reaction between isocyanates and polyols. While Benzenemethanamine, N-(1,3-dimethylbutyl)- is a secondary amine, it can react with an isocyanate to form a urea (B33335) linkage, and the resulting product may have some catalytic activity. However, its primary role in polyurethane systems is often as a reactive additive or a co-catalyst.

The catalytic mechanism of amines in polyurethane formation generally involves the activation of the isocyanate group or the polyol. The amine can form a complex with the isocyanate, making it more susceptible to nucleophilic attack by the polyol. Alternatively, the amine can form a hydrogen bond with the hydroxyl group of the polyol, increasing its nucleophilicity. The choice of amine catalyst affects the relative rates of the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions in foam production.

Mechanistic Studies of Amine-Catalyzed Organic Transformations

Mechanistic investigations into amine-catalyzed reactions often employ techniques such as kinetics studies, spectroscopy (e.g., NMR, IR), and computational modeling. For reactions involving benzylamines, studies have focused on understanding the role of the amine's basicity, nucleophilicity, and steric properties.

In epoxy curing, the mechanism is generally accepted to proceed via a nucleophilic ring-opening pathway as described earlier. The rate of the reaction is dependent on the concentration of both the amine and the epoxy resin.

In polyurethane formation, two primary mechanisms are proposed for tertiary amine catalysis:

Nucleophilic Catalysis: The amine attacks the isocyanate to form a reactive intermediate, which then reacts with the alcohol.

General Base Catalysis: The amine activates the alcohol by forming a hydrogen-bonded complex, increasing its nucleophilicity towards the isocyanate.

Surface Ligand Effects on Catalytic Activity of Supported Nanoparticles in Amine Reactions

The catalytic activity of metallic nanoparticles can be significantly influenced by the presence of surface ligands. Amines, including benzylamine (B48309) derivatives, can act as ligands, adsorbing to the surface of nanoparticles and modifying their electronic and steric properties. This can lead to changes in catalytic activity and selectivity.

The N-substituted benzylamine can coordinate to the metal surface through the nitrogen lone pair. The nature of the substituent on the nitrogen and the aromatic ring can affect the strength of this interaction and the resulting electronic state of the nanoparticle. For instance, electron-donating groups can increase the electron density on the metal surface, which may enhance its catalytic activity in certain reactions. The steric bulk of the ligand can also control access of reactants to the active sites on the nanoparticle surface, thereby influencing selectivity.

Development of Novel Catalytic Systems Utilizing Benzylamine Motifs

The benzylamine scaffold is a versatile platform for the design of new catalysts. Researchers are exploring the synthesis of novel benzylamine derivatives with tailored electronic and steric properties to achieve higher catalytic efficiency and selectivity in a variety of organic transformations.

One area of development is the incorporation of benzylamine moieties into larger molecular architectures, such as polymers or dendrimers, to create recyclable catalysts. Another approach involves the synthesis of chiral benzylamine derivatives for use in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The development of such catalysts is of great interest to the pharmaceutical and fine chemical industries.

Precursor and Intermediate Applications in Advanced Materials and Chemical Synthesis

Benzenemethanamine, N-(1,3-dimethylbutyl)-, as a Building Block in Complex Molecule Synthesis

The utility of Benzenemethanamine, N-(1,3-dimethylbutyl)- as a building block in organic synthesis stems from the reactivity of its secondary amine group. This functional group can readily undergo further substitution, allowing for the stepwise construction of more complex molecules. It serves as a scaffold onto which other molecular fragments can be attached, making it a valuable component in the synthesis of diverse and elaborate chemical structures. smolecule.com

Key reactions that leverage this compound as a building block include N-alkylation and N-acylation. These processes allow for the introduction of additional organic moieties, leading to the formation of N-substituted derivatives that are themselves important intermediates for various applications. smolecule.com The bulky 1,3-dimethylbutyl group can also influence the stereochemistry and solubility of the resulting molecules, a factor that can be strategically employed in multi-step syntheses.

Table 1: Synthetic Reactions Utilizing Benzenemethanamine, N-(1,3-dimethylbutyl)- as a Building Block

Reaction Type Reactant Product Class Significance
N-Alkylation Alkyl Halides (R-X) Tertiary Amines Introduction of new alkyl groups to create more complex amine structures. smolecule.com
N-Acylation Acyl Halides (R-CO-X) or Anhydrides Amides Formation of stable amide linkages, a common functional group in pharmaceuticals and polymers. smolecule.com

Application in the Preparation of Ionic Liquids

Benzenemethanamine, N-(1,3-dimethylbutyl)- serves as a precursor in the synthesis of certain types of ionic liquids (ILs). smolecule.com Ionic liquids are salts with melting points below 100°C, and they are gaining attention as environmentally friendly or "green" solvents due to their low volatility and high thermal stability. ajol.info

The synthesis of ILs from this precursor involves the quaternization of the nitrogen atom. By reacting Benzenemethanamine, N-(1,3-dimethylbutyl)- with an alkyl halide, the secondary amine is converted into a quaternary ammonium (B1175870) salt. smolecule.com The resulting molecule consists of a large, asymmetric organic cation (the quaternary ammonium ion derived from the parent amine) and an anion from the alkylating agent or a subsequent anion exchange step. The specific structure of the cation, influenced by the benzyl (B1604629) and 1,3-dimethylbutyl groups, helps to disrupt crystal lattice formation, resulting in a low melting point characteristic of ionic liquids. These specialized salts possess unique properties like high ionic conductivity, which are valuable in catalysis and electrochemistry. smolecule.com

Incorporation into Polymeric Materials to Impart Specific Functionalities

The chemical structure of Benzenemethanamine, N-(1,3-dimethylbutyl)- allows for its incorporation into polymeric materials to introduce specific functionalities or enhance their properties. smolecule.com As a monomer or a modifying agent, it can be integrated into polymer chains through reactions involving its amine group. For example, it can react with compounds like epoxides or isocyanates, which are common precursors in the production of epoxy resins and polyurethanes, respectively. wikipedia.orgatamankimya.com

The inclusion of the N-(1,3-dimethylbutyl)benzenemethanamine moiety can impart several desirable characteristics to a polymer:

Modified Surface Properties: The combination of the aromatic benzene (B151609) ring and the aliphatic dimethylbutyl group can alter the hydrophobicity and surface energy of the material.

Reactive Sites: The nitrogen atom can serve as a site for cross-linking or for the subsequent attachment of other functional molecules, allowing for the creation of advanced functional materials.

Improved Adhesion: The amine functionality can enhance the adhesion of the polymer to various substrates.

The use of related benzenemethanamine derivatives in the formation of polymers, such as the polymerization of ar-ethenyl-N,N-dimethyl-benzenemethanamine with diethenylbenzene, highlights the role of this class of compounds in polymer chemistry. epa.gov

Intermediate in the Synthesis of Agrochemicals and Related Chemical Entities

Benzenemethanamine, N-(1,3-dimethylbutyl)- is an important intermediate in the synthesis of more complex molecules used in the agrochemical sector. smolecule.com One of the most notable applications is in the production of substituted p-phenylenediamine (B122844) antioxidants. Specifically, it is a key reactant in the synthesis of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine. google.comchemicalbook.comgoogle.com

This synthesis is a multi-step process that can involve reacting a mixture of p-hydroxydiphenylamine and N-phenyl-p-quinoneimine with Benzenemethanamine, N-(1,3-dimethylbutyl)-. google.com The resulting diimine intermediate is then hydrogenated using a catalyst, such as palladium on carbon, to yield the final N-substituted-N'-phenyl-p-phenylenediamine product. google.com This class of compounds is widely used as antiozonants and antioxidants in the rubber industry to prevent degradation and extend the service life of products, an application closely related to the broader chemical industry.

Table 2: Synthesis of a Key Chemical Entity

Target Compound Precursors Key Reaction Steps Application of Product

| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine | Benzenemethanamine, N-(1,3-dimethylbutyl)-; p-hydroxydiphenylamine; N-phenyl-p-quinoneimine | 1. Condensation reaction to form a diimine intermediate. google.com 2. Catalytic hydrogenation to form the final product. google.comchemicalbook.com | Antioxidant and antiozonant in the rubber industry. chemicalbook.com |

Role as a Chemical Intermediate for Dyes, Pigments, and Optical Brighteners

The aromatic amine structure of Benzenemethanamine, N-(1,3-dimethylbutyl)- makes it a suitable intermediate for the synthesis of colorants such as dyes and pigments. atamankimya.com A critical reaction in this context is the formation of diazonium salts. The amine group can be treated with a reagent like sodium nitrite (B80452) in the presence of a strong acid to form a diazonium salt. smolecule.com

These diazonium salts are highly reactive intermediates that are central to the synthesis of azo dyes. smolecule.com They can readily undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another amine, to form an azo compound. The resulting azo structure (-N=N-) is a chromophore that imparts color, and the specific shade of the dye can be tuned by changing the substituents on the aromatic rings. While this specific molecule is one of many amine intermediates, its potential for conversion into a diazonium salt places it within the family of precursors used in the production of dyes and pigments. smolecule.comdynasty-chem.com

Future Research Directions and Methodological Innovations

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Machine learning models, particularly deep learning architectures, can identify complex patterns in reaction data, allowing for the prediction of reaction outcomes with high accuracy. ijpsjournal.com For the synthesis of N-(1,3-dimethylbutyl)benzenemethanamine, which is typically achieved through methods like the reaction of benzyl (B1604629) chloride with 1,3-dimethylbutylamine (B105974) or reductive amination, AI can be employed to predict optimal catalysts, solvents, and temperature profiles to maximize yield and selectivity. actascientific.com This predictive capability can significantly reduce the number of trial-and-error experiments, saving time and resources. ijpsjournal.com

Furthermore, AI can assist in the design of novel derivatives of N-(1,3-dimethylbutyl)benzenemethanamine with specific desired properties by predicting their reactivity and stability. By analyzing structure-activity relationships, machine learning algorithms can suggest modifications to the molecular structure to enhance its performance in various applications.

Table 1: Potential AI/ML Applications in the Synthesis of Benzenemethanamine, N-(1,3-dimethylbutyl)-

AI/ML ApplicationPredicted Outcome for N-(1,3-dimethylbutyl)benzenemethanamine Synthesis
Reaction Outcome PredictionHigher accuracy in predicting the yield and selectivity of N-alkylation and reductive amination reactions.
Catalyst ScreeningIdentification of novel, more efficient catalysts for the synthesis, moving beyond traditional reagents.
Optimization of Reaction ConditionsRapid determination of optimal temperature, pressure, and solvent systems to minimize by-product formation.
Novel Derivative DesignIn-silico design of functionalized derivatives with enhanced properties for specific applications.

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While traditional methods for synthesizing secondary benzylamines are well-established, ongoing research is focused on developing more efficient, selective, and sustainable synthetic strategies. For N-(1,3-dimethylbutyl)benzenemethanamine, this includes advancements in catalytic systems and the exploration of continuous flow chemistry.

A significant challenge in the synthesis of secondary amines is the prevention of overalkylation to form tertiary amines. masterorganicchemistry.com Recent studies have explored the use of specific catalysts and reaction conditions to achieve selective mono-N-alkylation of primary amines. For instance, the use of cesium carbonate as a promoter has shown high chemoselectivity in the N-alkylation of benzylamines. Another promising approach is the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents in the presence of a catalyst, generating water as the only byproduct and representing a greener alternative to traditional methods.

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The synthesis of benzylamine (B48309) derivatives has been successfully demonstrated in continuous flow reactors, often leading to higher yields and shorter reaction times. pearson.com Implementing a continuous flow process for the synthesis of N-(1,3-dimethylbutyl)benzenemethanamine could lead to a more efficient and cost-effective manufacturing process.

Table 2: Comparison of Synthetic Methodologies for Secondary Benzylamines

Synthetic MethodologyKey AdvantagesPotential for N-(1,3-dimethylbutyl)benzenemethanamine
Traditional N-Alkylation Well-established, readily available starting materials.Prone to overalkylation, requiring careful control of stoichiometry.
Reductive Amination Good yields and selectivity, versatile. rsc.orgRequires a suitable reducing agent and control of reaction conditions.
Catalytic "Borrowing Hydrogen" Atom-economical, environmentally friendly.Potential for a greener synthesis route from benzyl alcohol and 1,3-dimethylbutylamine.
Flow Chemistry Improved process control, scalability, and safety. pearson.comCould enable a more efficient and automated production process.

Development of Advanced Analytical Platforms for In-situ Reaction Monitoring

The development of advanced analytical platforms is crucial for gaining a deeper understanding of reaction mechanisms and for real-time process control. For the synthesis of N-(1,3-dimethylbutyl)benzenemethanamine, in-situ reaction monitoring techniques can provide valuable insights into reaction kinetics, intermediate formation, and by-product generation.

Spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for real-time analysis. acs.org These techniques can be integrated into reaction vessels or flow reactors to continuously monitor the concentration of reactants, intermediates, and products. This data can be used to optimize reaction conditions in real-time, ensuring high efficiency and product quality.

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method (e.g., GC-MS, LC-MS, LC-NMR), are particularly powerful for analyzing complex reaction mixtures. nih.gov These techniques can provide detailed information on the identity and quantity of all components in the reaction mixture, aiding in the identification of minor by-products and the elucidation of reaction pathways. For instance, high-throughput screening of reductive amination reactions has been demonstrated using desorption electrospray ionization mass spectrometry (DESI-MS), allowing for the rapid analysis of thousands of reactions. acs.org

Expanding the Scope of Catalytic Applications Beyond Traditional Areas

While N-(1,3-dimethylbutyl)benzenemethanamine has been noted for its use in catalytic processes like epoxy curing and polyurethane formation, future research could explore its potential in a wider range of catalytic applications. actascientific.com The presence of a secondary amine functionality and a bulky N-substituent could impart unique catalytic properties.

One area of exploration could be its use as a ligand in transition metal catalysis. The nitrogen atom can coordinate to a metal center, and the sterically demanding 1,3-dimethylbutyl group could influence the selectivity of the catalyzed reaction, for example, in asymmetric synthesis.

Furthermore, benzylamine derivatives have been investigated as organocatalysts for various organic transformations. The basicity of the amine can be harnessed to catalyze reactions such as aldol (B89426) condensations, Michael additions, and other C-C bond-forming reactions. Research into the catalytic activity of N-(1,3-dimethylbutyl)benzenemethanamine in such reactions could reveal novel and efficient catalytic systems.

Computational Design of Functionalized Benzylamine Derivatives for Specific Chemical Roles

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of molecules with specific functions. For N-(1,3-dimethylbutyl)benzenemethanamine, computational methods can be used to design and evaluate new derivatives with tailored properties for various chemical roles.

By employing techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can predict the electronic and steric properties of different functionalized benzylamine derivatives. This allows for the in-silico screening of a large number of potential candidates before committing to their synthesis and experimental evaluation.

For example, computational methods could be used to design derivatives with enhanced catalytic activity by modifying the electronic properties of the benzene (B151609) ring or the steric bulk of the N-alkyl group. Similarly, derivatives could be designed with improved solubility in specific solvents or with enhanced binding affinity to a particular target, which is relevant for applications in materials science or medicinal chemistry. The integration of computational design with synthetic chemistry and experimental testing will be key to unlocking the full potential of this class of compounds.

Q & A

Q. Q1. What are the standard synthetic routes for N-(1,3-dimethylbutyl)-N'-phenyl-1,4-benzenediamine (6PPD), and how can reaction conditions be optimized for purity?

A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-aminodiphenylamine with 1,3-dimethylbutyl halides under controlled temperatures (60–80°C) in anhydrous solvents (e.g., toluene) yields 6PPD. Optimization involves monitoring reaction kinetics using HPLC and adjusting stoichiometric ratios to minimize byproducts like unreacted amines or oxidized intermediates . Purity (>97%) is achieved via column chromatography or recrystallization from ethanol .

Q. Q2. What spectroscopic and chromatographic methods are recommended for structural characterization?

A: Use a combination of:

  • NMR (1H/13C): To confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, alkyl groups at δ 1.0–1.5 ppm).
  • FT-IR : Identify N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
  • HPLC-MS : Quantify purity and detect trace impurities (e.g., using C18 columns with acetonitrile/water gradients) .
  • XRD : For crystalline derivatives, analyze spatial conformation .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported environmental persistence data for 6PPD and its transformation products?

A: Discrepancies arise from varying experimental conditions (e.g., UV exposure, pH, microbial activity). Standardize degradation studies using:

  • OECD 301B (Ready Biodegradability Test): Assess aerobic microbial degradation in sludge.
  • Photolysis experiments : Simulate sunlight exposure (λ = 290–400 nm) to quantify 6PPD-quinone formation, a toxic ozonation byproduct .
  • LC-QTOF-MS : Track degradation pathways and validate intermediates against reference standards .

Q. Q4. What experimental designs are critical for evaluating 6PPD’s ecotoxicological mechanisms in aquatic systems?

A: Focus on:

  • Model organisms : Use Oncorhynchus mykiss (rainbow trout) for acute toxicity (LC50) and sublethal endpoints (e.g., oxidative stress biomarkers like glutathione reductase).
  • Sediment-water partitioning : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential.
  • Mesocosm studies : Replicate field conditions to assess chronic exposure effects on benthic invertebrates .

Q. Q5. How can computational methods predict 6PPD’s reactivity in rubber matrices?

A: Employ:

  • DFT (Density Functional Theory) : Calculate bond dissociation energies (BDEs) of N-H and C-N bonds to predict antioxidant efficacy.
  • MD (Molecular Dynamics) simulations : Model polymer interactions to optimize dispersion in rubber matrices. Validate with TGA (thermogravimetric analysis) under oxidative conditions (air, 150°C) .

Data Analysis & Contradiction Management

Q. Q6. How should researchers address discrepancies in reported pKa values for benzenemethanamine derivatives?

A: Variations stem from solvent polarity and measurement techniques. Use:

  • Potentiometric titration in ionic strength-adjusted solutions (e.g., 0.1 M KCl).
  • UV-Vis spectroscopy : Monitor protonation-dependent absorbance shifts (e.g., λmax shifts in acidic vs. basic media).
    Compare results with databases like NIST Chemistry WebBook, ensuring alignment with IUPAC guidelines .

Q. Q7. What strategies validate the specificity of 6PPD antibodies in immunoassays?

A: Cross-reactivity testing is essential:

  • ELISAs : Screen against structural analogs (e.g., IPPD, 77PD) to confirm <5% cross-reactivity.
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to ensure selective recognition.
    Use knockout samples (6PPD-free matrices) to eliminate false positives .

Methodological Challenges

Q. Q8. What are the limitations of GC-MS for analyzing 6PPD in complex matrices?

A: Thermal lability of 6PPD limits GC applicability. Instead, use:

  • UHPLC-ESI-MS/MS : With a phenyl-hexyl column for enhanced retention and sensitivity (LOQ < 0.1 ng/mL).
  • Derivatization : Trimethylsilylation to improve volatility for GC analysis .

Q. Q9. How can researchers mitigate interference from rubber additives in environmental sample analysis?

A: Apply:

  • SPE (Solid-Phase Extraction) : Cleanup using mixed-mode cartridges (e.g., C18/SCX).
  • MRM (Multiple Reaction Monitoring) : Select unique ion transitions (e.g., m/z 268 → 170 for 6PPD) to differentiate from co-eluting compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.